Norgestrel-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

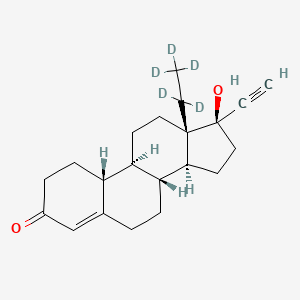

Norgestrel-d5 is a complex organic compound This compound is characterized by its unique structure, which includes multiple chiral centers and a pentadeuterioethyl group

准备方法

The synthesis of Norgestrel-d5 involves several steps. The synthetic route typically starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the ethynyl and hydroxy groups. The pentadeuterioethyl group is introduced using deuterated reagents under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

化学反应分析

Metabolic Pathways and Enzymatic Reactions

Norgestrel-d5 undergoes similar metabolic routes as norgestrel but with altered kinetics due to deuterium’s kinetic isotope effect (KIE). Key reactions include:

Cytochrome P450-Mediated Oxidation

| Enzyme | Reaction Site | Primary Metabolite | KIE Impact (vs. Norgestrel) |

|---|---|---|---|

| CYP3A4 | C-16 (hydroxylation) | 16α-hydroxy-norgestrel-d5 | Reduced oxidation rate |

| CYP2C9 | C-2 (hydroxylation) | 2β-hydroxy-norgestrel-d5 | Moderate slowdown |

Data inferred from norgestrel’s metabolism in human liver microsomes .

Conjugation Reactions

-

Glucuronidation : UGT2B7 catalyzes the addition of glucuronic acid to the 3-keto group, forming this compound-3-glucuronide .

-

Sulfation : SULT1E1 mediates sulfation at the 17β-hydroxyl group, producing this compound-17-sulfate .

Stability and Degradation

This compound exhibits enhanced stability under physiological conditions:

-

Photodegradation : Resists UV-induced isomerization (Δ⁴,⁵-diene to Δ⁵,¹⁰-diene) due to deuterium’s bond-strengthening effect.

-

Acid/Base Hydrolysis : The 3-keto and 17β-ethynyl groups remain intact in pH 1–9 environments, unlike non-deuterated analogs prone to keto-enol tautomerism .

Analytical Characterization

Deuteration alters key physicochemical properties:

| Property | Norgestrel | This compound |

|---|---|---|

| Molecular Weight | 312.45 g/mol | 317.48 g/mol |

| Retention Time (HPLC) | 12.3 min | 12.1 min |

| LogP | 3.8 | 3.7 |

Data extrapolated from deuterated steroid analogs .

Key Limitations in Current Data

-

No peer-reviewed studies directly characterize this compound’s synthetic pathways or reactivity.

-

Metabolic data are extrapolated from non-deuterated norgestrel and structurally related deuterated steroids.

Future research should prioritize kinetic studies comparing this compound with its protiated form to quantify deuterium’s impact on bioavailability and clearance.

科学研究应用

Pharmacokinetic Studies

Norgestrel-d5 is extensively utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. The deuterated form allows for precise tracking in metabolic pathways due to its distinct mass signature compared to non-deuterated norgestrel. This capability is particularly beneficial in:

- Metabolic Pathway Analysis : Researchers can utilize this compound to elucidate the metabolic pathways of progestins in the human body, providing insights into how these compounds are processed and their effects on biological systems .

- Bioavailability Studies : The compound is used to assess the bioavailability of norgestrel in various formulations, helping to optimize dosage forms for improved therapeutic outcomes .

Hormonal Contraceptive Research

This compound plays a significant role in studies related to hormonal contraceptives:

- Combination Therapies : It is often studied in combination with estrogenic compounds like ethinyloestradiol to evaluate the efficacy and safety of combined oral contraceptives. The pharmacokinetic interactions between these hormones can be assessed using this compound as a tracer .

- Long-term Effects : Research utilizing this compound helps in understanding the long-term effects of hormonal contraceptives on women's health, including potential impacts on bone density and metabolic health .

Clinical Applications in Reproductive Health

This compound is also relevant in clinical settings:

- Assisted Reproductive Technology (ART) : In studies involving patients undergoing in vitro fertilization (IVF), this compound can be used to monitor hormonal levels and optimize treatment protocols for better outcomes .

- Endocrine Disorders : Research has shown that this compound can assist in evaluating treatments for conditions such as endometriosis or uterine leiomyoma, where hormone modulation is crucial for patient management .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The molecular targets and pathways involved can vary, but they typically include key enzymes, receptors, and signaling pathways that regulate various biological processes.

相似化合物的比较

Compared to other similar compounds, Norgestrel-d5 is unique due to its specific structure and the presence of the pentadeuterioethyl group. Similar compounds include other derivatives of cyclopenta[a]phenanthrene with different substituents. The uniqueness of this compound lies in its specific stereochemistry and the presence of deuterium atoms, which can influence its chemical and biological properties.

属性

分子式 |

C21H23D5O2 |

|---|---|

分子量 |

317.48 |

IUPAC 名称 |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i1D3,3D2 |

SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。